molecular formula C13H21N5 B1405224 4-(3-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine CAS No. 1774892-06-6

4-(3-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine

Cat. No. B1405224
M. Wt: 247.34 g/mol
InChI Key: QVTSHCXXNAFOPS-UHFFFAOYSA-N
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Description

4-(3-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This molecule is a pyrimidine derivative that contains two nitrogen-containing heterocycles, a piperazine, and a pyrrolidine ring. The unique structure of this compound makes it an attractive candidate for research in the fields of medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application : Synthesis and Biological Activity of Some 3- (4- (Substituted)-piperazin-1-yl)cinnolines .
    • Methods : The compounds were synthesized via intramolecular cyclization of the respective 1- (2-arylhydrazono)-1- (4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA). The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .
    • Results : The newly synthesized compounds were evaluated for their antitumor, antibacterial, and antifungal activity .
  • Scientific Field: Medicinal Chemistry

    • Application : Synthesis, antimicrobial activity, and molecular modeling of novel 4- (3- (4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl- 2H -chromen-2-one .
    • Methods : The compounds were synthesized by the reductive amination of 7-methoxy-3-phenyl-4- (3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .
    • Results : The newly synthesized compounds were screened for in vitro antimicrobial activity. The compounds exhibited significant antibacterial and antifungal activity .
  • Scientific Field: Medicinal Chemistry

    • Application : Synthesis and Biological Activity of Some 3- (4- (Substituted)-piperazin-1-yl)cinnolines .
    • Methods : The compounds were synthesized via intramolecular cyclization of the respective 1- (2-arylhydrazono)-1- (4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA). The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .
    • Results : The newly synthesized compounds were evaluated for their antitumor, antibacterial, and antifungal activity .
  • Scientific Field: Medicinal Chemistry

    • Application : Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications .
    • Methods : The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • Results : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Scientific Field: Medicinal Chemistry

    • Application : Synthesis and Biological Activity of Some 3- (4- (Substituted)-piperazin-1-yl)cinnolines .
    • Methods : The compounds were synthesized via intramolecular cyclization of the respective 1- (2-arylhydrazono)-1- (4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA). The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .
    • Results : The newly synthesized compounds were evaluated for their antitumor, antibacterial, and antifungal activity .
  • Scientific Field: Medicinal Chemistry

    • Application : Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications .
    • Methods : The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • Results : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

4-(3-methylpiperazin-1-yl)-6-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5/c1-11-9-18(7-4-14-11)13-8-12(15-10-16-13)17-5-2-3-6-17/h8,10-11,14H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTSHCXXNAFOPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=NC=NC(=C2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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